molecular formula C5H9NaO3S B11719387 Sodium Cyclopentanesulfonate

Sodium Cyclopentanesulfonate

Cat. No.: B11719387
M. Wt: 172.18 g/mol
InChI Key: PLCIZUTULJOLHT-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Cyclopentanesulfonate can be synthesized through the sulfonation of cyclopentane using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) followed by neutralization with sodium hydroxide (NaOH). The reaction typically involves:

Industrial Production Methods: Industrial production of this compound often involves continuous sulfonation processes using SO3 gas in a controlled environment to ensure high yield and purity. The neutralization step is carried out in large reactors to handle bulk quantities .

Chemical Reactions Analysis

Types of Reactions: Sodium Cyclopentanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, amines

Major Products:

    Oxidation Products: Cyclopentanesulfonic acid, sulfonates.

    Reduction Products: Cyclopentyl sulfides, thiols.

    Substitution Products: Sulfonate esters, sulfonamides

Scientific Research Applications

Sodium Cyclopentanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium Cyclopentanesulfonate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, which can alter their chemical properties and reactivity. The sulfonate group is highly polar and can enhance the solubility and stability of compounds in aqueous environments .

Comparison with Similar Compounds

  • Sodium Methanesulfonate (CH3SO3Na)
  • Sodium Ethanesulfonate (C2H5SO3Na)
  • Sodium Benzenesulfonate (C6H5SO3Na)

Comparison:

Properties

IUPAC Name

sodium;cyclopentanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S.Na/c6-9(7,8)5-3-1-2-4-5;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCIZUTULJOLHT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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